molecular formula C15H22N2O3 B5425474 N-(2-METHOXY-5-METHYLPHENYL)-N'-(1-TETRAHYDRO-2-FURANYLETHYL)UREA

N-(2-METHOXY-5-METHYLPHENYL)-N'-(1-TETRAHYDRO-2-FURANYLETHYL)UREA

Cat. No.: B5425474
M. Wt: 278.35 g/mol
InChI Key: DPGGITDSHXMLNQ-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxy and methyl-substituted phenyl ring and a tetrahydrofuran moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:

    Starting Materials: 2-Methoxy-5-methylphenyl isocyanate and 1-(tetrahydro-2-furanylethyl)amine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).

    Procedure: The amine is added dropwise to a solution of the isocyanate, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Automation and continuous flow processes might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-(1-tetrahydro-2-furanylethyl)urea: Lacks the methoxy and methyl groups on the phenyl ring.

    N-(2-Methoxyphenyl)-N’-(1-tetrahydro-2-furanylethyl)urea: Lacks the methyl group on the phenyl ring.

    N-(2-Methoxy-5-methylphenyl)-N’-ethylurea: Lacks the tetrahydrofuran moiety.

Uniqueness

N-(2-METHOXY-5-METHYLPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is unique due to the presence of both the methoxy and methyl groups on the phenyl ring and the tetrahydrofuran moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-7-14(19-3)12(9-10)17-15(18)16-11(2)13-5-4-8-20-13/h6-7,9,11,13H,4-5,8H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGITDSHXMLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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